Benzene, (1-diazo-2,2,2-trifluoroethyl)-

Asymmetric synthesis Si–H insertion copper catalysis

Benzene, (1-diazo-2,2,2-trifluoroethyl)- (also known as 1-phenyl-2,2,2-trifluorodiazoethane) is a donor–acceptor diazoalkane belonging to the aryl(trifluoromethyl)diazomethane family. Distinguished by a phenyl ring directly attached to the diazo-bearing carbon that also carries a trifluoromethyl group, this compound serves as a shelf-stable liquid carbene precursor (MW 186.13 g/mol) that releases nitrogen upon thermal, photochemical, or transition-metal activation to generate a phenyl(trifluoromethyl)carbene intermediate.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 13652-07-8
Cat. No. B8818717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1-diazo-2,2,2-trifluoroethyl)-
CAS13652-07-8
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=[N+]=[N-])C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)7(13-12)6-4-2-1-3-5-6/h1-5H
InChIKeyPFAJYVGLAPJBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (1-diazo-2,2,2-trifluoroethyl)- (CAS 13652-07-8): Aryl-Trifluoromethyl Diazoalkane Procurement Guide


Benzene, (1-diazo-2,2,2-trifluoroethyl)- (also known as 1-phenyl-2,2,2-trifluorodiazoethane) is a donor–acceptor diazoalkane belonging to the aryl(trifluoromethyl)diazomethane family [1]. Distinguished by a phenyl ring directly attached to the diazo-bearing carbon that also carries a trifluoromethyl group, this compound serves as a shelf-stable liquid carbene precursor (MW 186.13 g/mol) that releases nitrogen upon thermal, photochemical, or transition-metal activation to generate a phenyl(trifluoromethyl)carbene intermediate [2]. Its reactivity profile, physical state, and handling properties differ substantially from simpler trifluorodiazoethane (CF₃CHN₂, a gas at room temperature) and from ester-stabilized diazo compounds, making it a distinct procurement decision rather than a commodity interchangeable with other trifluoromethylating reagents [3].

Physical Form
Liquid at ambient conditions; storage at 2–8 °C. Simplifies laboratory handling versus gaseous diazoalkanes.
Carbene Reactivity
Donor–acceptor carbene precursor enabled by aryl substitution. Supports distinct insertion and cyclopropanation modes.
Key Distinction
Not interchangeable with CF₃CHN₂ (gas, electrophilic-only) or diazo esters (no CF₃ group). Requires procurement based on reactivity profile.

Why Generic Substitution Fails for Benzene, (1-diazo-2,2,2-trifluoroethyl)-: Key Physicochemical and Reactivity Distinctions


Treating all trifluoromethyl diazo reagents as interchangeable ignores critical physicochemical and reactivity differences. CF₃CHN₂ is gaseous at room temperature (bp 12 °C), explosive, toxic, and requires in situ generation or cold storage as a stock solution, limiting its scalability [1]. In contrast, Benzene, (1-diazo-2,2,2-trifluoroethyl)- is a liquid that can be stored at 2–8 °C and handled with standard laboratory precautions . More fundamentally, the phenyl substituent transforms the carbene from an electrophilic acceptor-only species into a donor–acceptor carbene, enabling distinct reactivity modes—including enantioselective X–H insertions and highly diastereoselective cyclopropanations—that are poorly accessible with CF₃CHN₂ alone [2]. Substituting a diazo ester for this compound forfeits the CF₃ group entirely; substituting CF₃CHN₂ forfeits the aryl carbene stabilization and the resulting selectivity. The quantitative evidence below demonstrates that procurement decisions must be based on these specific, measurable parameters rather than generic compound class membership.

Target
Benzene, (1-diazo-2,2,2-trifluoroethyl)-
Liquid; donor–acceptor carbene; aryl-stabilized; asymmetric insertion accessible.
Substitute
CF₃CHN₂ (Trifluorodiazoethane)
Gas at RT (bp ~12 °C); explosive; electrophilic-only carbene; no enantioselective Si–H insertion reported.
Mismatch Risk
Physical state difference complicates handling; reactivity profile cannot support donor–acceptor carbene selectivity. Asymmetric Si–H insertion and high diastereoselectivity may not transfer.
Target
Benzene, (1-diazo-2,2,2-trifluoroethyl)-
Retains CF₃ group; Sn–H insertion yields α-CF₃ stannanes; donor–acceptor carbene manifold.
Substitute
Diazo Esters (e.g., Ethyl Diazoacetate)
Lack CF₃ group; predominantly undergo reduction with tin hydride instead of insertion; no aryl stabilization.
Mismatch Risk
Absence of CF₃ group prevents target fluorinated building block synthesis. Chemoselectivity divergence (insertion vs. reduction) limits direct substitution for organostannane preparation.

Product-Specific Quantitative Differentiation Evidence: 13652-07-8 vs. Closest Analogs


Enantioselective Si–H Insertion: 98:2 er with Aryl-Trifluoromethyl Diazoethane vs. No Asymmetric Route with CF₃CHN₂

1-Aryl-2,2,2-trifluoro-1-diazoethanes (including the target compound) undergo highly enantioselective Cu(I)-catalyzed Si–H insertion using a C₂-symmetric copper(I) diimine complex, achieving enantiomeric ratios up to 98:2. This transformation is not reported for the simpler CF₃CHN₂, which lacks the aryl substituent necessary for chiral induction in this insertion manifold [1].

Si–H Insertion Selectivity
Head-to-head
Up to 98:2 er vs. Not accessible
Supports enantioselective α-CF₃ silane synthesis for medicinal chemistry.
Cu(I) diimine catalyst, dimethyl carbonate.
Asymmetric synthesis Si–H insertion copper catalysis enantioselective

Cyclopropanation Diastereoselectivity: >94% de with Aryl-Trifluoromethyl Diazoethane vs. Moderate ee with CF₃CHN₂

The dirhodium complex Rh₂(R-PTAD)₄ catalyzes the cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, delivering trifluoromethyl-substituted cyclopropanes with diastereoselectivities exceeding 94% and enantiomeric excesses reaching >98% [1]. By contrast, the same reaction with parent CF₃CHN₂ using an iron porphyrin catalyst (the modern benchmark) achieves only 17–75% ee [2]. The improvement is not incremental; it represents a categorical shift from moderate to synthetically useful selectivity.

Cyclopropanation Stereoselectivity
Cross-study
>94% de, 88–>98% ee vs. 17–75% ee
Enables single-enantiomer trifluoromethyl cyclopropane building blocks without chiral separation.
Rh₂(R-PTAD)₄ catalyst, styrene substrates.
Cyclopropanation diastereoselectivity rhodium catalysis trifluoromethyl cyclopropane

Rh(II)-Catalyzed Sn–H Insertion: Exclusive Carbene Insertion vs. Reduction Pathway for Diazo Esters

When treated with tin hydrides and a Rh(II) catalyst, aryl-substituted 2,2,2-trifluorodiazoethanes undergo clean insertion into the Sn–H bond to yield α-(trifluoromethyl)benzyl stannanes [1]. Under identical conditions, conventional diazo esters (e.g., ethyl diazoacetate) predominantly afford CH₂ reduction products rather than insertion products. This divergence in chemoselectivity is a direct consequence of the donor–acceptor carbene electronic structure conferred by the aryl group.

Sn–H Insertion Chemoselectivity
Head-to-head
Sn–H insertion vs. Reduction
Provides direct access to α-CF₃ organostannane intermediates for cross-coupling.
Rh(II) catalyst, tributyltin hydride.
Carbene insertion tin hydride rhodium catalysis chemoselectivity

Thermal Decomposition Kinetics: 1-Phenyl-2,2,2-trifluorodiazoethane vs. Diazirine Isomer

Kinetic data for thermal decomposition of 1-phenyl-2,2,2-trifluorodiazoethane have been determined and compared directly with its cyclic diazirine isomer (3-phenyl-3-trifluoromethyldiazirine) [1]. The diazo compound decomposes through a carbene–nitrogen complex intermediate, with the decomposition rate and product distribution being measurable and distinct. This kinetic benchmarking provides process chemists with essential data for selecting activation conditions (thermal vs. photochemical) and predicting safe operating temperatures for scale-up.

Decomposition Kinetics
Head-to-head
Rate data available vs. Distinct parameters
Supports safe scale-up through pre-characterized kinetic parameters.
Thermal, gas-phase; diazirine isomer comparison.
Thermal stability decomposition kinetics diazirine carbene generation

Physical State Comparison: Liquid Handling at Ambient Conditions vs. Gaseous CF₃CHN₂

Benzene, (1-diazo-2,2,2-trifluoroethyl)- (MW 186.13) is a liquid at room temperature and can be stored at 2–8 °C . In contrast, CF₃CHN₂ (MW 110.04) has a boiling point of approximately 12 °C, making it a gas at ambient laboratory conditions that must be handled as a cold stock solution . The parent reagent is also described as 'explosive and toxic' with storage instability, requiring specially designed equipment for safe use [1]. The aryl-substituted compound thus offers a tangible operational advantage for standard laboratory workflows.

Physical State
Cross-study
Liquid (2–8 °C) vs. Gas (bp ~12 °C)
Simplifies laboratory handling, inventory, and safety management.
MW 186.13 vs. 110.04 g/mol; ambient conditions.
Physical properties handling safety process chemistry scale-up

Validated Application Scenarios for Benzene, (1-diazo-2,2,2-trifluoroethyl)- Based on Quantitative Evidence


Enantioselective Synthesis of α-Trifluoromethyl Silanes for Medicinal Chemistry

The compound enables Cu(I)-catalyzed asymmetric Si–H insertion to produce enantioenriched (1-aryl-2,2,2-trifluoroethyl)silanes with up to 98:2 er, which can be converted to chiral α-CF₃ alcohols with retention of configuration. No comparable asymmetric route exists with unsubstituted CF₃CHN₂, making this compound essential for medicinal chemistry programs requiring chiral fluorinated building blocks [1].

Diastereoselective Preparation of Trifluoromethyl Cyclopropane Pharmacophores

Rh₂(R-PTAD)₄-catalyzed cyclopropanation of styrenes delivers CF₃-substituted cyclopropanes with >94% de and up to >98% ee. This level of stereocontrol, enabled by the aryl(trifluoromethyl)carbene intermediate, supports the synthesis of single-enantiomer cyclopropane-containing drug candidates without chiral chromatographic separation. The parent CF₃CHN₂ achieves only 17–75% ee under comparable conditions [2].

Synthesis of α-(Trifluoromethyl)benzyl Stannane Cross-Coupling Partners

The Rh(II)-catalyzed insertion into Sn–H bonds provides direct access to α-CF₃ organostannanes, which serve as versatile intermediates for Stille cross-coupling. This chemoselective insertion pathway is unavailable with conventional diazo esters, which instead undergo reduction. The unique donor–acceptor carbene reactivity profile defines a distinct niche in organometallic synthesis strategy [3].

Thermal Carbene Generation with Pre-characterized Decomposition Kinetics

Kinetic data for the thermal decomposition of 1-phenyl-2,2,2-trifluorodiazoethane have been published alongside its diazirine isomer, providing quantitative parameters for safe process design. This allows process chemists to select activation temperatures and predict decomposition rates with greater confidence than using generic class-level estimates, supporting safer scale-up of carbene-based transformations [4].

Application
Selection Property
Validation Focus
Chiral α-CF₃ silane synthesis
Asymmetric Si–H insertion capability
Enantioselectivity optimization
Trifluoromethyl cyclopropane pharmacophores
Diastereoselective cyclopropanation
Stereochemical outcome (de/ee)
α-CF₃ organostannane synthesis
Sn–H insertion chemoselectivity
Insertion vs. reduction pathway
Thermal carbene generation
Pre-characterized decomposition kinetics
Safe operating temperature range
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